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Compound of Interest

Compound Name:

Ethyl 4-amino-2-

(methylthio)pyrimidine-5-

carboxylate

Cat. No.: B131965 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a summary of available spectroscopic data and general

protocols for the characterization of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate,

a key intermediate in the synthesis of various bioactive molecules.

Chemical Structure and Properties
IUPAC Name: Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

CAS Number: 776-53-4[1][2]

Molecular Formula: C₈H₁₁N₃O₂S[1]

Molecular Weight: 213.26 g/mol [1]

Appearance: White solid[3]
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The following tables summarize the available spectroscopic data for Ethyl 4-amino-2-
(methylthio)pyrimidine-5-carboxylate.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

8.57 s 1H Pyrimidine-H6

8.03 br s 1H NH₂

7.65 br s 1H NH₂

4.27 q 7.5 2H -O-CH₂-CH₃

2.46 s 3H -S-CH₃

1.29 t 7.2 3H -O-CH₂-CH₃

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[3]

Table 2: Mass Spectrometry Data

Ionization Mode
Mass-to-Charge Ratio
(m/z)

Interpretation

LC/MS (ESI+) 213.9 [M+H]⁺

M (Molecular Weight) = 213.26 g/mol [3]

Note on ¹³C NMR and IR Data: As of the date of this document, specific experimental ¹³C NMR

and Infrared (IR) spectroscopic data for Ethyl 4-amino-2-(methylthio)pyrimidine-5-
carboxylate are not readily available in publicly accessible databases. General expected IR

absorption ranges for related amino-pyrimidine structures would include N-H stretching

vibrations (typically around 3100-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730

cm⁻¹), and C-N and C-S stretching vibrations in the fingerprint region.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b131965?utm_src=pdf-body
https://www.benchchem.com/product/b131965?utm_src=pdf-body
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.benchchem.com/product/b131965?utm_src=pdf-body
https://www.benchchem.com/product/b131965?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for solid organic

compounds like Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Accurately weigh approximately 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C

NMR).

Transfer the sample to a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Cap the tube and gently vortex or sonicate to ensure the sample is fully dissolved.

If any solid particles remain, filter the solution through a small plug of glass wool in a

Pasteur pipette directly into a clean NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

Place the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity, which sharpens the spectral lines.

Tune and match the probe for the nucleus being observed (¹H or ¹³C).

Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse

sequence, relaxation delay).

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.
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Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the peaks in the ¹H NMR spectrum.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy (Solid Sample)

Attenuated Total Reflectance (ATR) Method:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete

coverage of the crystal surface.

Apply pressure using the ATR's pressure arm to ensure good contact between the sample

and the crystal.

Acquire the IR spectrum.

Clean the crystal thoroughly after the measurement.

KBr Pellet Method:

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an

agate mortar and pestle until a fine, homogeneous powder is obtained.

Transfer the mixture to a pellet-pressing die.

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Place the pellet in the spectrometer's sample holder.

Acquire the IR spectrum.

3.3. Mass Spectrometry (MS)
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Sample Preparation (for Electrospray Ionization - ESI):

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a

suitable solvent (e.g., methanol, acetonitrile).

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with a

solvent appropriate for ESI-MS (e.g., a mixture of acetonitrile and water, often with a small

amount of formic acid or ammonium acetate to promote ionization).

Filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any particulates.

Transfer the filtered solution to an appropriate autosampler vial.

Data Acquisition:

Introduce the sample into the mass spectrometer via direct infusion or through a liquid

chromatography (LC) system.

Set the ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas

flow rate, and temperature) to optimal values for the analyte.

Acquire the mass spectrum over a suitable m/z range.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of

a novel chemical compound.
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Workflow for Spectroscopic Characterization
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IR Spectroscopy
(e.g., ATR, KBr)
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Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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